Home > Products > Screening Compounds P73976 > N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide -

N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Catalog Number: EVT-4440197
CAS Number:
Molecular Formula: C11H12N2O4S
Molecular Weight: 268.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine

Compound Description: 3,4-Dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine is a key intermediate in the synthesis of 2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934), a potent potassium channel activator. []

Relevance: This compound shares the core 3,4-dihydro-2H-1,4-benzoxazine structure with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. It highlights the importance of this core structure for potassium channel activating effects. []

2-(3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazin-4-yl)pyridine-1-oxide (YM934)

Compound Description: YM934 is a potent potassium channel activator with a more pronounced oral antihypertensive effect than cromakalim in conscious spontaneously hypertensive rats. []

Relevance: This compound is derived from 3,4-dihydro-2,2-dimethyl-6-nitro-2H-1,4-benzoxazine and demonstrates the potential for modifications on the benzoxazine core to yield compounds with potent biological activities. Like N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, it features substitutions at the 4 and 6 positions of the benzoxazine ring, showcasing possible avenues for structural modifications and exploration of biological activities. []

3,4-Dihydro-3-oxo-2H-1,4-benzoxazine-2-carboxylates

Compound Description: This class of compounds is subject to selective N-alkylation under phase transfer catalysis. Alkylation of the 4-alkyl derivatives at position 2 using sodium hydride as a base yields 2,4-dialkyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates. []

Relevance: These compounds highlight the reactivity and possibilities of N-alkylation at the 2-position of the benzoxazine ring, a modification also present in N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []

(E)‐3‐(3‐Oxo‐4‐substituted‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐N‐hydroxypropenamides

Compound Description: This series of compounds was designed as histone deacetylase inhibitors. Benzyl-containing derivatives exhibited stronger anticancer activity and HDAC inhibition compared to alkyl-substituted counterparts. []

Relevance: The presence of the 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine core structure and the exploration of different substituents at the 4 and 6 positions offer valuable insights into structure-activity relationships, potentially applicable to N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []

(R,Z)-N-((1-Ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (ML276)

Compound Description: ML276 is a submicromolar inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase (PfG6PD) identified through high-throughput screening. It exhibits good drug-like properties, including high solubility and moderate microsomal stability. []

Relevance: Although containing a benzothiazine core instead of the benzoxazine core of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, ML276 demonstrates the potential of similar heterocyclic scaffolds for developing inhibitors with potential therapeutic applications. []

N-(3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carbonyl)guanidines

Compound Description: This series of compounds was designed as potent and water-soluble Na/H exchange inhibitors. They showed greater potency compared to analogous N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidines. []

Relevance: These compounds showcase the impact of changing the oxygen atom in the benzoxazine ring to sulfur on biological activity, potentially providing valuable insights into the structure-activity relationships for N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []

N-(4-Isopropyl-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbonyl)guanidine methanesulfonate (KB-R9032)

Compound Description: KB-R9032 is a potent and highly water-soluble Na/H exchange inhibitor. [, ]

Relevance: This compound shares the core 3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine structure with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and showcases the potential for developing potent inhibitors with this scaffold. The presence of different substituents at the 2, 4, and 6 positions provides further insights into the structure-activity relationships within this class of compounds. [, ]

6-Chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives

Compound Description: This series was developed as potent serotonin-3 (5-HT3) receptor antagonists, showing superior potency compared to the 3-oxo analogs. [, ]

Relevance: These compounds highlight the significance of the 3,4-dihydro-2H-1,4-benzoxazine core for 5-HT3 receptor antagonism. The exploration of various substituents at the 4, 6, and 8 positions offers valuable insights into the structure-activity relationships for this receptor target, relevant to understanding the potential activity of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. [, ]

3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives

Compound Description: These derivatives were investigated as serotonin-3 (5-HT3) receptor antagonists. Substitution at the 2 position of the benzoxazine ring influenced the antagonistic activity, with dimethyl > methyl > dihydro > phenyl. []

Relevance: These compounds, along with the 6-chloro-3,4-dihydro-4-methyl-2H-1,4-benzoxazine-8-carboxamide derivatives, demonstrate the potential of the benzoxazine scaffold for 5-HT3 receptor antagonism and provide valuable information regarding the structure-activity relationships of substituents on the benzoxazine core. This information can be valuable in understanding the potential biological activity of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []

N-Dichloroacetyl-3,4-dihydro-3-methyl-6-chloro-2H-1,4-benzoxazine

Compound Description: This compound was synthesized and characterized by single-crystal X-ray diffraction. []

Relevance: This compound illustrates the feasibility of synthesizing and characterizing novel derivatives of the 3,4-dihydro-2H-1,4-benzoxazine scaffold, similar to N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide. []

3‐Chloro‐N‐[7‐fluoro‐3‐oxo‐4‐(prop‐2‐ynyl)‐3,4‐di­hydro‐2H‐1,4‐benzoxazin‐6‐yl]‐2,2‐di­methyl­propion­amide

Compound Description: This compound is a known protox inhibitor synthesized from 7-fluoro-2H-benz­[1,4]­oxazin-3(4H)-one. []

Relevance: The presence of the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core and the fluorine substituent at the 7-position make it a valuable structural analog of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, providing insight into potential protox inhibitory activity. []

2‐Fluoro‐N‐[7‐fluoro‐3,4‐di­hydro‐2‐methyl‐3‐oxo‐4‐(prop‐2‐ynyl)‐2H‐1,4‐benzoxazin‐6‐yl]­benz­amide

Compound Description: This compound is also a known protox inhibitor, synthesized from 7-fluoro-3,4-di­hydro-2-methyl­benzoxazinone. []

Relevance: Similar to the previous compound, this molecule shares the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core and a fluorine substituent at the 7-position with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, providing further structural insights into potential protox inhibitory activity. []

2-[7-Fluoro-4-(3-iodoprop-2-ynyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl]-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (B2055)

Compound Description: B2055 is a novel N-phenylphthalimide compound with potent protox-inhibiting herbicidal activity. It is prepared by iodination of 2-(7-fluoro-4-(prop-2-ynyl)-3-oxo-3,4-dihydro-2H-benzo-[b]oxazin-6-yl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione (flumioxazin). []

Relevance: This compound shares the core 7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine structure with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, indicating the potential of this scaffold for herbicidal activity. []

N-(7-fluoro-2,4-substituted-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-2,4-dimethylthiazole-5-carboxamides

Compound Description: This series of compounds displays varying degrees of fungicidal activity. []

Relevance: These compounds, similar to N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, contain the core 7-fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine structure and exemplify the potential for this scaffold in developing fungicidal agents. []

4-(2-chloro-6-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide (G10)

Compound Description: G10 is a synthetic small molecule characterized as an indirect activator of human STING-dependent phenotypes, triggering IRF3/IFN-associated transcription and demonstrating antiviral activity against emerging Alphavirus species. []

Relevance: Although G10 contains a benzothiazine core instead of a benzoxazine core like N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, it highlights the potential of similar heterocyclic scaffolds for modulating the STING pathway and exhibiting antiviral activity. The presence of a halogenated benzyl group and a carboxamide substituent further emphasizes the potential for modifying these scaffolds to achieve desired biological activities. []

N-[4-(2,4-dimethyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzamide (DBTB-1)

Compound Description: DBTB-1 is a novel BKCa channel modulator identified through a chemical library screening. It primarily affects the deactivation kinetics of the channel, leading to prolonged open states and increased open-state probability. []

Relevance: This compound shares the core 3-oxo-3,4-dihydro-2H-1,4-benzoxazine structure with N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide and demonstrates the potential for this scaffold to act as a BKCa channel modulator. While DBTB-1 features a thiazole ring and benzamide substituent, exploring different substitutions, like the sulfonamide in the target compound, could yield new BKCa channel modulators with unique properties. []

N-[ω-(purin-6-yl)aminoalkanoyl] derivatives of 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine

Compound Description: This series of compounds exhibits potent cytotoxic activity, particularly against specific tumor cell lines like 4T1 murine mammary carcinoma and COLO201 human colorectal adenocarcinoma. The presence of both a difluorobenzoxazine fragment and a purine residue linked by a specific length chain is crucial for their activity. []

Relevance: While these compounds possess a 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine core rather than the 3-oxo-3,4-dihydro-2H-1,4-benzoxazine core of N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide, they highlight the potential of modifying the benzoxazine scaffold and incorporating a purine residue for achieving cytotoxic activity. This suggests exploring similar modifications to the target compound for potential antitumor applications. []

Properties

Product Name

N-cyclopropyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

IUPAC Name

N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

InChI

InChI=1S/C11H12N2O4S/c14-11-6-17-10-4-3-8(5-9(10)12-11)18(15,16)13-7-1-2-7/h3-5,7,13H,1-2,6H2,(H,12,14)

InChI Key

CMHCQNMPKSQCCO-UHFFFAOYSA-N

SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.